Methyl 2-[4-(2-aminoethoxy)phenyl]acetate
Description
Methyl 2-[4-(2-aminoethoxy)phenyl]acetate (CAS: 227091-65-8) is an organic compound featuring a phenylacetic acid methyl ester backbone substituted at the para position with a 2-aminoethoxy group (-OCH2CH2NH2). The compound is categorized under biochemicals, peptides, and pharmaceutical building blocks . Notably, it was isolated from marine-derived fungi (e.g., Penicillium sp.
Properties
IUPAC Name |
methyl 2-[4-(2-aminoethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGZMZOHUUMLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572692 | |
| Record name | Methyl [4-(2-aminoethoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227091-65-8 | |
| Record name | Methyl [4-(2-aminoethoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-aminoethoxy)phenyl]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-aminoethoxy)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenylacetates
Scientific Research Applications
Methyl 2-[4-(2-aminoethoxy)phenyl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-aminoethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares methyl 2-[4-(2-aminoethoxy)phenyl]acetate with structurally related phenylacetic acid derivatives:
Physicochemical and Crystallographic Data
- Crystal Structure: While direct data for the target compound is unavailable, analogs like methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate () exhibit tight dimeric packing via weak C–H⋯C interactions, with average C–C bond lengths of 1.39 Å . Such data suggest similar crystalline behavior for this compound.
- LogP and Solubility: The aminoethoxy group likely reduces LogP compared to nonpolar analogs (e.g., methyl 2-phenylacetoacetate, LogP ~2.9 ), enhancing aqueous solubility.
Biological Activity
Methyl 2-[4-(2-aminoethoxy)phenyl]acetate is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 221.25 g/mol
The compound features an acetate group attached to a phenyl ring substituted with an aminoethoxy group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is known to modulate the activity of various molecular targets, leading to significant biological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : It binds to certain receptors, influencing signal transduction pathways that regulate cellular functions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.0 |
| PC-3 (Prostate) | 12.3 |
| HeLa (Cervical) | 10.5 |
Data derived from multiple studies evaluating the cytotoxic effects of the compound on cancerous cells.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Case Study on Cancer Treatment :
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation . This suggests a potential role for this compound in developing novel anticancer therapies. -
Study on Inflammation :
Another investigation demonstrated that this compound effectively inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
